molecular formula C21H25BrN4O4S B13941817 4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester

4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester

Cat. No.: B13941817
M. Wt: 509.4 g/mol
InChI Key: JWEKTRMPDWRKOX-UHFFFAOYSA-N
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Description

4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester is a complex organic compound that features a thiazole ring, a piperazine ring, and a butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the bromo and phenyl groups. The piperazine ring is then acetylated, and the final step involves esterification with butyl alcohol. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium azide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H25BrN4O4S

Molecular Weight

509.4 g/mol

IUPAC Name

butyl 4-[2-[(5-bromo-2-phenyl-1,3-thiazole-4-carbonyl)amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H25BrN4O4S/c1-2-3-13-30-21(29)26-11-9-25(10-12-26)16(27)14-23-19(28)17-18(22)31-20(24-17)15-7-5-4-6-8-15/h4-8H,2-3,9-14H2,1H3,(H,23,28)

InChI Key

JWEKTRMPDWRKOX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=C(SC(=N2)C3=CC=CC=C3)Br

Origin of Product

United States

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